N-(3-aminophenyl)-2-methylpropanamide

Catalog No.
S669718
CAS No.
213831-00-6
M.F
C10H14N2O
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-aminophenyl)-2-methylpropanamide

CAS Number

213831-00-6

Product Name

N-(3-aminophenyl)-2-methylpropanamide

IUPAC Name

N-(3-aminophenyl)-2-methylpropanamide

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C10H14N2O/c1-7(2)10(13)12-9-5-3-4-8(11)6-9/h3-7H,11H2,1-2H3,(H,12,13)

InChI Key

HAUYNXLUELAHAQ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC(=C1)N

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)N

Search Strategies

Extensive searches across various scientific databases, including National Institutes of Health (NIH) PubChem: , ScienceDirect: , and Google Scholar: , yielded no significant research articles or publications directly mentioning this specific compound and its use in scientific research.

Possible Research Areas

Based on the compound's structure, it might hold potential for investigation in:

  • Medicinal Chemistry: The presence of an amide group and an amine group suggests the possibility of exploring its interaction with biological targets, although further research is necessary to determine specific activity.
  • Material Science: The aromatic ring and functional groups might be of interest for studying potential applications in material design, but this is purely speculative and requires further exploration.

Importance of Context

Further Research

If you have a specific interest in the potential research applications of N-(3-aminophenyl)-2-methylpropanamide, it is recommended to:

  • Consult with a scientific expert: They might have access to non-public information or insights based on their field of expertise.
  • Monitor recent scientific publications: New research on this compound might emerge in the future, so staying updated on relevant scientific databases is crucial.
  • Contact chemical suppliers: Some suppliers might have additional information on the use of this compound, although they might not be able to disclose specific research details.

N-(3-aminophenyl)-2-methylpropanamide is an organic compound with the molecular formula C10H14N2O\text{C}_{10}\text{H}_{14}\text{N}_{2}\text{O}. This compound is a derivative of aniline, characterized by the presence of an amino group at the meta position relative to the amide group. The structural uniqueness of N-(3-aminophenyl)-2-methylpropanamide contributes to its distinct chemical and biological properties, which are influenced by this specific arrangement of functional groups.

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.
  • Reduction: The amide group can be reduced to yield the corresponding amine, typically using catalytic hydrogenation methods or reducing agents like iron powder.
  • Electrophilic Substitution: The aromatic ring can undergo various electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, depending on the conditions and reagents used.

Major Products Formed

  • Oxidation: Formation of nitroso or nitro derivatives.
  • Reduction: Generation of the corresponding amine.
  • Substitution: Production of halogenated, nitrated, or sulfonated derivatives.

Research indicates that N-(3-aminophenyl)-2-methylpropanamide exhibits potential biological activities. Its structural features allow it to interact with various biological targets, making it a candidate for further investigation in pharmacological studies. Preliminary studies suggest that it may have antimicrobial and anticancer properties, although detailed mechanisms of action require further exploration.

The synthesis of N-(3-aminophenyl)-2-methylpropanamide typically involves a two-step process:

  • Nitration: 3-nitroaniline is reacted with 2-methylpropanoyl chloride in the presence of a base such as pyridine to form N-(3-nitrophenyl)-2-methylpropanamide.
  • Reduction: The nitro group is subsequently reduced to an amino group using iron powder in acidic conditions or through catalytic hydrogenation, yielding N-(3-aminophenyl)-2-methylpropanamide.

N-(3-aminophenyl)-2-methylpropanamide has several applications in various fields:

  • Pharmaceuticals: It is being studied for its potential use as an active pharmaceutical ingredient due to its biological activity.
  • Chemical Research: The compound serves as a building block for synthesizing more complex organic molecules.
  • Material Science: It may be utilized in developing new materials or as an intermediate in chemical manufacturing processes.

Interaction studies involving N-(3-aminophenyl)-2-methylpropanamide focus on its binding affinity with specific enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Preliminary data suggest that it may modulate certain biological pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis.

Several compounds share structural similarities with N-(3-aminophenyl)-2-methylpropanamide. Here are a few notable examples:

Compound NameStructural Features
N-(2-aminophenyl)-2-methylpropanamideAmino group at ortho position
N-(4-aminophenyl)-2-methylpropanamideAmino group at para position
N-(3-aminophenyl)acetamideAcetamide instead of propanamide

Uniqueness

The uniqueness of N-(3-aminophenyl)-2-methylpropanamide lies in the positioning of its amino group at the meta position relative to the amide group. This specific orientation can significantly influence its reactivity and interactions with biological targets compared to its ortho and para analogs. This structural characteristic may enhance or alter its pharmacological profile, making it a subject of interest in medicinal chemistry.

XLogP3

1.3

Wikipedia

N-(3-aminophenyl)-2-methylpropanamide

Dates

Last modified: 08-15-2023

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